Benz(j)aceanthrylene, 10-fluoro-1,2-dihydro-3-methyl-

CAS No.: 74924-90-6

Cat. No.: VC16038753

Molecular Formula: C21H15F

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74924-90-6 |

|---|---|

| Molecular Formula | C21H15F |

| Molecular Weight | 286.3 g/mol |

| IUPAC Name | 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene |

| Standard InChI | InChI=1S/C21H15F/c1-12-5-6-13-11-19-15-3-2-4-20(22)17(15)9-8-16(19)18-10-7-14(12)21(13)18/h2-6,8-9,11H,7,10H2,1H3 |

| Standard InChI Key | QJTKRBPFLXFEOU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1 |

Introduction

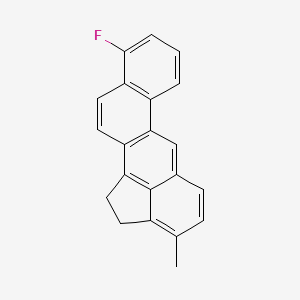

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The IUPAC name for this compound is 10-fluoro-3-methyl-1,2-dihydrobenzo[j]aceanthrylene, reflecting its tetracyclic framework with a fluorine atom at position 10 and a methyl group at position 3 . Its molecular formula is C₂₁H₁₅F, with a molecular weight of 286.3 g/mol . Synonyms include 10-fluoro-3-methylcholanthrene and DTXSID40225896 .

Structural Characteristics

The compound features a benzo[j]aceanthrylene backbone, a four-ring system fused with a cyclopentane moiety. Key structural attributes include:

-

Fluorine substitution at position 10, which influences electronic properties and metabolic stability.

-

Methyl group at position 3, enhancing lipophilicity and potential bioaccumulation.

-

Dihydrogenation at the 1,2-positions, introducing partial saturation to the central ring .

The SMILES notation (CC1=C2CCC3=C2C(=CC4=C3C=CC5=C4C=CC=C5F)C=C1) and InChIKey (QJTKRBPFLXFEOU-UHFFFAOYSA-N) further delineate its connectivity .

Synthesis and Physicochemical Properties

Synthetic Routes

While explicit synthesis protocols for this compound are scarce, analogous PAHs are typically synthesized via:

-

Friedel-Crafts alkylation for ring fusion.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.28 g/cm³ | |

| Boiling Point | 509.1°C at 760 mmHg | |

| Vapor Pressure | 5.56 × 10⁻¹⁰ mmHg at 25°C | |

| LogP (Octanol-Water) | 6.5 | |

| Refractive Index | 1.761 |

The low vapor pressure indicates low environmental volatility, while the high logP suggests significant lipid solubility and bioaccumulation potential .

Toxicological Profile and Hazards

Carcinogenicity

-

In vivo studies in SENCAR mice demonstrated that topical application of benz(j)aceanthrylene derivatives induced skin papillomas at rates exceeding 95% .

-

Intraperitoneal administration in A/J mice resulted in a 100% incidence of lung adenomas at doses ≥20 mg/kg .

-

The compound’s structural analogy to 3-methylcholanthrene (a prototypical carcinogen) implicates metabolic activation via cytochrome P450 enzymes, forming DNA-adducts .

Environmental Persistence

-

As a PAH, it is resistant to biodegradation and likely persists in soil and sediments .

-

Monitoring data from Canada’s IRAP program highlight its priority status for environmental risk assessment due to potential aquatic toxicity .

| Agency/Program | Classification | Reference |

|---|---|---|

| EPA DSSTox | DTXSID40225896 | |

| Canada IRAP | Priority for risk assessment | |

| PubChem | PFAS-related compound |

Applications and Research Directions

Current Uses

-

Primarily utilized in toxicological research as a model carcinogen .

-

Investigated for its role in oxidative stress and mutagenesis pathways .

Future Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume